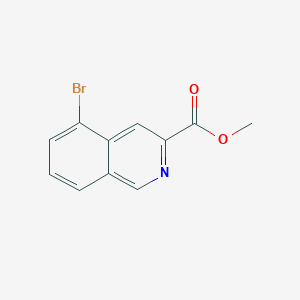

Methyl 5-bromoisoquinoline-3-carboxylate

Description

Methyl 5-bromoisoquinoline-3-carboxylate is a brominated heterocyclic compound featuring an isoquinoline backbone substituted with a bromine atom at the 5-position and a methyl ester group at the 3-position. Its molecular formula is C₁₁H₈BrNO₂, with a molecular weight of 274.10 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where it is utilized to construct complex molecules via cross-coupling reactions or nucleophilic substitutions. The bromine atom enhances reactivity for further functionalization, while the ester group contributes to solubility in polar organic solvents, facilitating purification and characterization .

Crystallographic studies of similar brominated isoquinoline derivatives often employ the SHELX software suite for structure refinement, underscoring its importance in resolving complex aromatic systems .

Properties

Molecular Formula |

C11H8BrNO2 |

|---|---|

Molecular Weight |

266.09 g/mol |

IUPAC Name |

methyl 5-bromoisoquinoline-3-carboxylate |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12/h2-6H,1H3 |

InChI Key |

RXKPRTKXPFIDJM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=C2C=CC=C(C2=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of methyl 5-bromoisoquinoline-3-carboxylate, a comparative analysis with structurally related compounds is provided below.

Structural and Functional Group Comparisons

- It is a volatile organic compound (VOC) with a boiling point of 222°C and is widely used in flavoring and pharmaceuticals. Unlike methyl 5-bromoisoquinoline-3-carboxylate, its lack of bromine and aromatic nitrogen reduces its utility in metal-catalyzed cross-coupling reactions .

- The free carboxylic acid group increases hydrophilicity but complicates solubility in organic solvents compared to the methyl ester derivative.

- Methyl 5-Nitroisoquinoline-3-Carboxylate (C₁₁H₈N₂O₄): Substituting bromine with a nitro group introduces strong electron-withdrawing effects, altering electronic properties and reactivity. Nitro groups enhance electrophilic substitution but may reduce stability under reducing conditions.

Physicochemical Properties (Table 1)

Limitations in Current Data

While methyl salicylate’s properties are well-documented , specific data for methyl 5-bromoisoquinoline-3-carboxylate—such as melting point, spectral data (NMR, IR), or toxicity—are absent in the provided evidence. Further experimental studies are required to fill these gaps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.